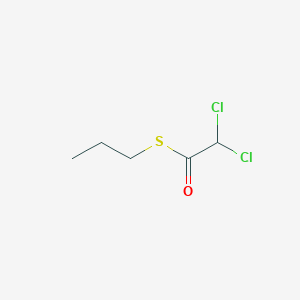
S-Propyl dichloroethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propyl dichloroethanethioate: is an organosulfur compound with the chemical formula C5H10Cl2S It is characterized by the presence of a propyl group attached to a dichloroethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration: This industrial method involves the sulfuric-acid-catalyzed reaction of alcohols to produce symmetrical ethers.
Industrial Production Methods: The industrial production of S-Propyl dichloroethanethioate typically involves large-scale Williamson Ether Synthesis, where the reaction conditions are optimized for high yield and purity. The use of silver oxide (Ag2O) as a mild base can also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Propyl dichloroethanethioate can undergo oxidation reactions, typically using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Hydroxide ions (OH-), amines.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanethioates.
Scientific Research Applications
Chemistry: S-Propyl dichloroethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of other organosulfur compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms involving sulfur-containing substrates.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and as a stabilizer in polymer manufacturing .
Mechanism of Action
The mechanism of action of S-Propyl dichloroethanethioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on the functional groups present. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which alter the activity of the target molecules .
Comparison with Similar Compounds
- S-Butyl dichloroethanethioate
- S-Isopropyl dichloroethanethioate
- S-Tert-butyl dichloroethanethioate
Comparison: S-Propyl dichloroethanethioate is unique due to its specific propyl group, which influences its reactivity and interaction with other molecules. Compared to S-Isopropyl dichloroethanethioate, it has a linear structure, leading to different steric and electronic effects. S-Tert-butyl dichloroethanethioate, with its bulky tert-butyl group, exhibits significantly different reactivity patterns due to steric hindrance .
Properties
CAS No. |
91149-23-4 |
|---|---|
Molecular Formula |
C5H8Cl2OS |
Molecular Weight |
187.09 g/mol |
IUPAC Name |
S-propyl 2,2-dichloroethanethioate |
InChI |
InChI=1S/C5H8Cl2OS/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |
InChI Key |
VPOFXJZORWVWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















